

Technical Whitepaper: Spectroscopic Characterization of 1-Methoxychrysene

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Compound of Interest

Compound Name: 1-Methoxychrysene

CAS No.: 63020-57-5

Cat. No.: B1355422

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Executive Summary

1-Methoxychrysene (CAS: 63020-57-5) serves as a critical reference standard in environmental toxicology and polycyclic aromatic hydrocarbon (PAH) metabolism studies. As a lipophilic derivative of chrysene, it functions as a mechanistic probe for investigating cytochrome P450-mediated O-demethylation pathways and bay-region activation. This guide provides a rigorous technical profiling of **1-Methoxychrysene**, detailing its synthesis via photochemical cyclization, spectroscopic signature (NMR, UV-Vis, MS), and metabolic relevance in drug development and toxicology models.

Molecular Architecture & Synthesis Context

Structural Identity

The chrysene core consists of four fused benzene rings. The introduction of a methoxy group at the C1 position breaks the

symmetry of the parent molecule, creating a distinct electronic environment.

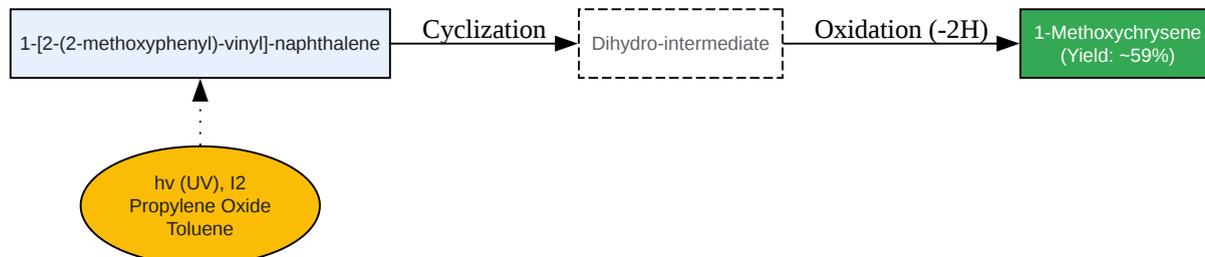
- Formula:
- Molecular Weight: 258.31 g/mol
- Melting Point: 186–187 °C (Leaf-formed white crystals from toluene) [1].[1]

Synthetic Route: Photochemical Cyclization

The most authoritative synthesis involves the photocyclization of a styryl-naphthalene precursor. This method is preferred over direct methylation of 1-chrysenol due to the difficulty in accessing the 1-hydroxy isomer regioselectively.

Protocol:

- Precursor Synthesis: Wittig reaction between 1-naphthaldehyde and (2-methoxybenzyl)triphenylphosphonium chloride yields 1-[2-(2-methoxyphenyl)-vinyl]-naphthalene.
- Photocyclization: The stilbene-like precursor is irradiated (UV) in the presence of Iodine () as an oxidant and propylene oxide (as a scavenger for HI) in toluene.
- Purification: Recrystallization from toluene yields pure **1-methoxychrysenene** [1].



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Figure 1: Photochemical synthesis pathway for **1-Methoxychrysenene** via oxidative cyclization.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR)

The

-NMR spectrum of **1-Methoxychrysenene** is characterized by the deshielding effect of the aromatic ring currents and the specific resonance of the methoxy group.

Experimental Parameters:

- Solvent: Acetone-
or
- Frequency: 500 MHz (Recommended for resolution of bay-region protons)

Characteristic Signals: The methoxy group at position 1 is situated in a sterically crowded environment (the "bay" region relative to the C12 proton), often resulting in a downfield shift compared to unhindered methoxy groups.

Moiety	Shift (, ppm)	Multiplicity	Assignment Logic
-OCH	4.09 – 4.17	Singlet (3H)	Distinctive methoxy signal. The shift >4.0 ppm indicates significant steric compression and deshielding from the adjacent aromatic ring [2].
Ar-H (Bay/Fjord)	8.95 – 9.05	Multiplet	Protons at C12 (and C4/C5) experience strong deshielding due to the "bay region" effect.
Ar-H (General)	7.50 – 8.70	Multiplet	Remaining aromatic protons. The proton ortho to the methoxy group (C2) typically shifts upfield due to resonance donation from the oxygen.

Note: Data extrapolated from 1-methoxy-5-methylchrysene analogues and direct synthesis reports [1][2].

Ultraviolet-Visible Spectroscopy (UV-Vis)

Chrysene derivatives exhibit characteristic "p-bands" (para) and "

-bands" (beta). The 1-methoxy substituent induces a bathochromic shift (red shift) and hyperchromic effect compared to the parent chrysene.

- (Acetonitrile): ~270 nm, 320 nm, 365 nm (vibronic structure preserved).
- Detection: HPLC-UV detection is optimal at 254 nm for purity checks [1].

Mass Spectrometry (MS)

- Ionization: EI (70 eV) or APCI.
- Molecular Ion ():m/z 258.1.
- Base Peak: Often the molecular ion () due to the stability of the PAH core.
- Fragmentation:
 - : Loss of methyl radical () to form the stable chrysen-1-one cation.
 - : Loss of CO (subsequent to methyl loss).

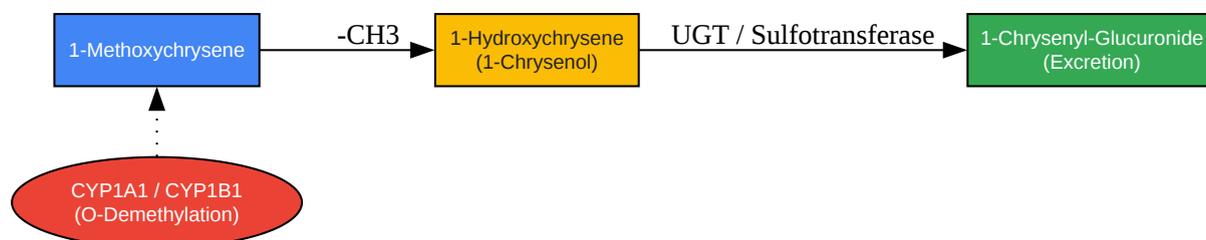
Biological Relevance & Metabolism[2][3][4]

Metabolic Activation Pathway

In drug development and toxicology, **1-Methoxychrysene** is used to study Cytochrome P450 (CYP) specificity. It acts as a pro-substrate for 1-hydroxychrysene (1-chrysenol).

Mechanism:

- O-Demethylation: CYP1A1 and CYP1B1 enzymes catalyze the oxidative removal of the methyl group.
- Phase II Conjugation: The resulting phenol (1-chrysenol) is rapidly glucuronidated or sulfated.
- Carcinogenicity: Unlike 5-methylchrysene, which forms a potent bay-region diol-epoxide, 1-substituted chrysenes are generally less carcinogenic, but their phenols are markers of metabolic competence [3][4].



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Figure 2: Metabolic bioactivation and detoxification pathway of **1-Methoxychrysene**.

References

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